molecular formula C14H11FN2S B2649719 N-benzyl-4-fluorobenzo[d]thiazol-2-amine CAS No. 862975-05-1

N-benzyl-4-fluorobenzo[d]thiazol-2-amine

Cat. No. B2649719
CAS RN: 862975-05-1
M. Wt: 258.31
InChI Key: KLWLVMAXCMSZCH-UHFFFAOYSA-N
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Description

“N-benzyl-4-fluorobenzo[d]thiazol-2-amine” is a chemical compound that has been studied for its potential anti-inflammatory properties . It is part of a series of novel derivatives synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Synthesis Analysis

The synthesis of “N-benzyl-4-fluorobenzo[d]thiazol-2-amine” involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “N-benzyl-4-fluorobenzo[d]thiazol-2-amine” was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure was confirmed through spectrogram verification .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-benzyl-4-fluorobenzo[d]thiazol-2-amine” include coupling reactions and treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-4-fluorobenzo[d]thiazol-2-amine” were analyzed using various methods. The compound has an empirical formula of C16H13FN2S and a molecular weight of 284.35 .

Scientific Research Applications

Future Directions

The future directions for the study of “N-benzyl-4-fluorobenzo[d]thiazol-2-amine” could include further exploration of its anti-inflammatory properties and potential applications in medical treatments . Additionally, more in-depth studies on its mechanism of action and safety profile would be beneficial.

properties

IUPAC Name

N-benzyl-4-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2S/c15-11-7-4-8-12-13(11)17-14(18-12)16-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWLVMAXCMSZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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